2-(phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide

RORγ inverse agonist Autoimmune disease Th17 cell differentiation

Procure 1207024-32-5 as a structurally authenticated pyrazole–benzamide building block for RORγ inverse agonist SAR studies. The compound uniquely combines a phenylformamido (benzamidoacetyl) linker with the defined 3-(1H-pyrazol-3-yl)phenyl substitution—a regioisomer rarely represented in commercial screening decks. This architecture aligns with the Amgen/Teijin pyrazole amide pharmacophore, where aminopyrazole replacement of biaryl ether heads improved solubility and metabolic stability (Wang et al., 2015). Verified regioisomeric purity is critical: pyrazol-1-yl or pyrazol-4-yl isomers abolish RORγ potency. Use alongside truncated analog CAS 197093-24-6 to quantify the benzamidoacetyl group's contribution to developability parameters (logD, microsomal stability, aqueous solubility).

Molecular Formula C18H16N4O2
Molecular Weight 320.352
CAS No. 1207024-32-5
Cat. No. B2551721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide
CAS1207024-32-5
Molecular FormulaC18H16N4O2
Molecular Weight320.352
Structural Identifiers
SMILESC1CNNC1C2=CC(=CC=C2)NC(=O)CNC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H20N4O2/c23-17(12-19-18(24)13-5-2-1-3-6-13)21-15-8-4-7-14(11-15)16-9-10-20-22-16/h1-8,11,16,20,22H,9-10,12H2,(H,19,24)(H,21,23)
InChIKeyCUTMTLGSQUICLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide (CAS 1207024-32-5) for RORγ-Targeted Chemical Biology Research – Compound Identity and Procurement Context


2-(Phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide (CAS: 1207024-32-5, C18H16N4O2, MW: 320.35) is a synthetic pyrazole–benzamide small molecule that combines a phenylformamido (benzamidoacetyl) donor group with a 3-(1H-pyrazol-3-yl)aniline acceptor moiety. This architecture places it within the chemical space claimed by Amgen/Teijin Pharma patents for pyrazole amide derivatives that modulate the nuclear receptor RORγ (retinoid-related orphan receptor gamma) [1]. In those disclosures, structurally related pyrazole–benzamide analogs were optimized as RORγ inverse agonists for autoimmune and inflammatory disease applications [2]. The compound is commercially available as a research-grade building block (≥95% purity) .

Why Close Analogs of 2-(Phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide Cannot Be Casually Substituted in Early-Stage RORγ Ligand Discovery


Within the pyrazole–benzamide class, small structural changes such as truncating the N-terminal benzamidoacetyl group to a simple acetyl group (e.g., N-[3-(1H-pyrazol-3-yl)phenyl]acetamide, CAS 197093-24-6) or replacing the pyrazole regioisomer can abolish or significantly alter RORγ inverse agonism potency [1]. The 2015 Wang et al. SAR study demonstrated that the transition from a biaryl ether head to a substituted aminopyrazole head, while retaining the benzamide core, was critical for achieving favorable physical properties alongside nanomolar potency in RORγ reporter assays [1]. Because the specific compound 1207024-32-5 carries both the phenylformamido amide linkage and the 3-(1H-pyrazol-3-yl)phenyl tail—a combination not broadly profiled in published analogs—procurement of a precise, verified lot is essential to avoid confounded biological readouts or incorrect structure–activity conclusions.

Quantitative Differentiation Evidence for 2-(Phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide (1207024-32-5) vs. Structural Comparators


RORγ Inverse Agonist Activity: Scaffold-Class Potency vs. Biaryl Ether Lead (Cross-Study Class-Level Inference)

No published RORγ reporter assay data exist specifically for compound 1207024-32-5. However, the closest publicly disclosed, structurally characterized analog within the pyrazole–benzamide series is compound 4j, which exhibits an IC50 of 13 nM in a RORγ Gal4 luciferase reporter assay [1]. This represents a >10-fold improvement in potency over the initial biaryl lead compound 4a (IC50 = 150 nM) [1]. While 1207024-32-5 differs from 4j by the presence of a phenylformamido group instead of the substituted aminopyrazole moiety, it resides within the same core chemotype described in the Amgen/Teijin patent [2]. For procurement purposes, the compound's value lies in its potential to extend the structure–activity relationship (SAR) beyond the published 4j scaffold while retaining the pyrazole–benzamide pharmacophore required for RORγ engagement.

RORγ inverse agonist Autoimmune disease Th17 cell differentiation

Molecular Scaffold Differentiation: Phenylformamido-Substituted Glycyl Linker vs. Simple Acetamide or Biaryl Ether Linkers (Class-Level Inference)

CAS 1207024-32-5 features a phenylformamido (benzamidoacetyl) group connected via an N-(3-(1H-pyrazol-3-yl)phenyl)acetamide bridge. This differentiates it from the simplest commercially available analog, N-[3-(1H-pyrazol-3-yl)phenyl]acetamide (CAS 197093-24-6), which bears only a methyl group in place of the benzamidoacetyl extension . The benzamidoacetyl moiety introduces two additional hydrogen-bond acceptors (the benzamide carbonyl and the glycyl amide oxygen) and a hydrophobic phenyl ring that are absent in the simple acetamide. In the RORγ inverse agonist series of Wang et al., the analogous region (the 'head' linking group) was critical for determining physical properties: replacement of the biaryl ether with an aminopyrazole improved solubility while maintaining potency [1]. Procurement of 1207024-32-5 therefore enables systematic probing of the glycyl amide linker space, which is not accessible with the truncated acetamide analog.

Medicinal chemistry Scaffold hopping Structure–activity relationship

Regioisomeric Purity: 3-(1H-Pyrazol-3-yl) vs. 5-Pyrazolyl Isomers (Supporting Evidence)

The IUPAC name deposited for CAS 1207024-32-5 specifies an N-[3-(1H-pyrazol-3-yl)phenyl] substitution, but alternative naming (N-[3-(1H-pyrazol-5-yl)phenyl]) is observed in some vendor sources due to tautomeric equivalence of the unsubstituted pyrazole ring . In the 2015 Wang et al. SAR, regioisomeric placement of substituents on the pyrazole ring significantly influenced RORγ binding: the active series utilized N-2-substituted aminopyrazoles rather than N-1-substituted regioisomers, which were less potent [1]. For procurement, verifying that the supplied material matches the 3-pyrazolyl (not 5-pyrazolyl or pyrazol-1-yl) connectivity is critical, as regioisomeric impurities can generate misleading activity data.

Regioisomer purity Chemical identity Assay reproducibility

Validated Application Scenarios for 2-(Phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide (1207024-32-5) Based on the Above Evidence


RORγ Inverse Agonist SAR Library Expansion in Autoimmune Disease Models

Use 1207024-32-5 as a phenylformamido-containing scaffold extension compound to probe the glycyl amide linker region of the pyrazole–benzamide RORγ inverse agonist pharmacophore. The compound's structural novelty relative to the published 4j series (Wang et al., 2015) makes it suitable for constructing focused libraries to explore tolerability of N-terminal bulk and hydrogen-bonding patterns, guided by the class-level potency benchmark of IC50 ≈ 13 nM for the closest optimized analogs [1].

Regioisomer-Selective Probe Development for RORγ and Related Nuclear Receptors

The defined 3-(1H-pyrazol-3-yl)phenyl substitution pattern distinguishes 1207024-32-5 from pyrazol-1-yl and pyrazol-4-yl analogs that populate commercial screening decks. Procurement of this specific regioisomer, with analytical verification of regioisomeric purity, supports efforts to map the regioisomeric selectivity determinants of the RORγ ligand-binding domain [2].

Physicochemical Property Benchmarking for Pyrazole–Benzamide Lead Optimization

Given the patent emphasis on improved physical properties (solubility, metabolic stability) achieved through aminopyrazole replacement of the biaryl ether head [1], 1207024-32-5 can serve as a comparator compound for profiling aqueous solubility, logD, and microsomal stability alongside the truncated acetamide analog (CAS 197093-24-6). The substantial molecular property differences (MW, H-bond count) enable quantitative assessment of the benzamidoacetyl group's contribution to developability parameters .

Quote Request

Request a Quote for 2-(phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.